molecular formula C11H15BrClNO B13649285 6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride

Cat. No.: B13649285
M. Wt: 292.60 g/mol
InChI Key: BWJDDHURXBWFEO-UHFFFAOYSA-N
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Description

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzocycloheptene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzocycloheptene derivative, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This unique feature may confer distinct biological activities and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

6-amino-2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c12-8-4-5-9-7(6-8)2-1-3-10(13)11(9)14;/h4-6,10-11,14H,1-3,13H2;1H

InChI Key

BWJDDHURXBWFEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C2=C(C1)C=C(C=C2)Br)O)N.Cl

Origin of Product

United States

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